4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
Vue d'ensemble
Description
4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community for its potential applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in pain modulation.
Mécanisme D'action
EMA401 works by selectively blocking the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which is expressed on sensory neurons involved in pain transmission. By blocking the this compound, EMA401 inhibits the release of pro-inflammatory cytokines and neuropeptides, which are involved in pain signaling.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects, as it selectively targets the this compound. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 8 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EMA401 is its specificity for the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which allows for targeted inhibition of pain signaling without affecting other physiological processes. However, one limitation is that EMA401 has only been tested in a limited number of animal models of pain, and its efficacy in other models has not been fully established.
Orientations Futures
For EMA401 research include further preclinical and clinical studies to determine its efficacy in other types of chronic pain, as well as studies to optimize dosing and administration. Additionally, researchers may investigate the potential for combining EMA401 with other pain medications to enhance its effects.
Applications De Recherche Scientifique
EMA401 has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical studies have shown promising results in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Propriétés
IUPAC Name |
4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-15-8-7-12(10-14(15)20(22)23)16(21)19-17(25)18-13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWKWHLJTYQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.